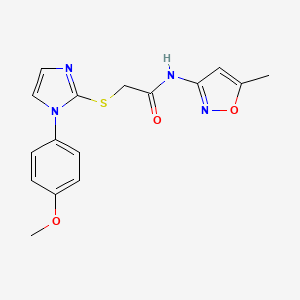

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

説明

特性

IUPAC Name |

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-11-9-14(19-23-11)18-15(21)10-24-16-17-7-8-20(16)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBAWZBFNHJFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and isoxazole intermediates, followed by their coupling through a thioether linkage.

Imidazole Synthesis: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Isoxazole Synthesis: The isoxazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling Reaction: The final step involves the coupling of the imidazole and isoxazole intermediates through a thioether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

化学反応の分析

Types of Reactions

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole and isoxazole rings can be reduced under specific conditions.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole or isoxazole derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and isoxazole rings can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes.

類似化合物との比較

Structural Insights :

- The target compound’s 5-methylisoxazole group may enhance metabolic stability compared to unsubstituted isoxazoles.

- The thioether linkage in the target compound could improve solubility relative to the propanamide chain in Compound 8 .

Thiazole- and Triazole-Containing Analogs

- Compounds 9a–e (): These derivatives incorporate phenoxymethyl-triazole-thiazole systems. For example, 9c (4-bromophenyl substituent) shows antimicrobial activity, attributed to the electron-withdrawing bromo group enhancing membrane penetration. Melting points and spectral data (1H/13C NMR) validate purity and structural integrity .

- Compound 21 (): A benzofuran-imidazole-thioacetamide targeting inosine-5′-monophosphate dehydrogenase (IMPDH). The bromophenyl group may facilitate hydrophobic interactions with the enzyme’s active site .

Activity Comparison :

Benzimidazole-Thioacetamides

- Compounds in and : Derivatives such as polysubstituted thiophenes and pyrazoles synthesized from 2-cyanoacetamide precursors highlight the versatility of the benzimidazole-thioacetamide scaffold.

Other Heterocyclic Derivatives

Compound 2b () :

A benzofuran-oxadiazole-thioacetamide with a 4-methoxyphenyl group, showing laccase catalysis and antimicrobial effects. The oxadiazole ring may enhance rigidity and binding affinity compared to imidazole-based systems .- GAZiPHARMA Derivatives (): N-(6-Substituted-benzothiazol-2-yl)acetamides demonstrate cytotoxicity against A549 lung cancer cells. The benzothiazole moiety’s planarity may contribute to DNA intercalation, a mechanism less likely in the target compound due to its non-planar isoxazole group .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

生物活性

The compound 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structural Features

The compound is characterized by several key structural components:

- Imidazole Ring : A five-membered ring containing nitrogen, known for its presence in many biologically active compounds.

- Thioether Linkage : This sulfur-containing bond may enhance the molecule's reactivity and biological interactions.

- Isosoxazole Moiety : This structure contributes to the compound's potential pharmacological properties.

Molecular Formula

The molecular formula of the compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit various cancer cell lines. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazole-based Compound | Thiazole ring | Antimicrobial, anticancer |

| Benzimidazole Derivative | Benzimidazole core | Antitumor |

| Imatinib | Imidazole ring | Targeted cancer therapy |

The specific combination of functional groups in 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may provide distinct mechanisms of action compared to these similar compounds.

Cytotoxicity Studies

Research has demonstrated that imidazole derivatives can exhibit cytotoxic effects on cancer cells. For example, studies have reported IC50 values for various compounds that indicate their effectiveness in inhibiting cell growth:

- Compounds with imidazole rings often show IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity .

- A related study found that substituents on the phenyl ring significantly affect cytotoxicity, indicating a structure–activity relationship that can be exploited for drug design .

The mechanism of action for 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide likely involves interaction with specific molecular targets, including enzymes and receptors. The imidazole ring may coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the benzyl and methoxyphenyl groups can enhance binding affinity and specificity towards these targets.

Case Studies

Several studies have explored the biological activity of imidazole derivatives:

- Antitumor Activity : A study highlighted that certain imidazole derivatives exhibited significant growth inhibition against various cancer cell lines, including SK-MEL-2 (melanoma) and MCF-7 (breast cancer), with IC50 values as low as 0.28 µg/mL .

- Apoptosis Induction : Research has shown that some derivatives induce apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death without causing cell cycle arrest .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been investigated, with findings suggesting it may inhibit linoleate–oxygenase activity effectively .

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What are the optimal synthetic routes for 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how are intermediates characterized? Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

Imidazole Core Formation : React 4-methoxyaniline with thiourea derivatives under acidic conditions to form the imidazole-2-thiol intermediate .

Thioether Linkage : Introduce the acetamide moiety via reaction with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in the presence of K₂CO₃ as a base, using ethanol or DMF as solvents .

Purification : Recrystallize the crude product from ethanol or DMSO/water mixtures (2:1) .

Characterization : Validate purity and structure via:

- Melting Point Analysis (e.g., compared to literature values).

- Spectroscopic Techniques : IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and elemental analysis (C, H, N, S content) .

Advanced Question: Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis? Methodological Answer: Regioselectivity in imidazole substitution is influenced by:

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at the sulfur atom .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the imidazole C-2 position .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, such as oxidation of the thiol group .

Validation : Monitor reaction progress via TLC and adjust conditions iteratively. Compare experimental yields (e.g., 65–80%) to theoretical predictions .

Biological Activity Profiling

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity? Methodological Answer:

- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli (MIC determination at 10–100 µg/mL) .

- Enzyme Inhibition : Test COX-1/2 inhibition via fluorometric assays (IC₅₀ calculation) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 µM .

Data Interpretation : Compare activity to reference compounds (e.g., celecoxib for COX-2 inhibition) and report significance via ANOVA (p < 0.05) .

Advanced Question: Q. How can contradictory results in biological assays (e.g., high enzyme inhibition but low cytotoxicity) be resolved? Methodological Answer: Contradictions may arise from:

- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways .

- Bioavailability Limitations : Assess cellular uptake via LC-MS quantification of intracellular drug concentration .

- Metabolic Stability : Perform hepatic microsome assays (e.g., mouse or human liver microsomes) to evaluate metabolic degradation .

Case Study : If COX-2 inhibition does not correlate with cytotoxicity, investigate apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .

Molecular Modeling and SAR Studies

Basic Question: Q. What computational tools are recommended for preliminary molecular docking studies? Methodological Answer:

- Software : AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., COX-2 or bacterial topoisomerase IV) .

- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with co-crystallized ligands (e.g., PDB IDs: 3LN1 for COX-2) .

Advanced Question: Q. How can QSAR models improve the design of analogs with enhanced activity? Methodological Answer:

Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) descriptors .

Model Training : Apply partial least squares (PLS) regression on a dataset of 20–30 analogs with measured IC₅₀ values .

Validation : Cross-validate via leave-one-out (LOO) methods (R² > 0.7 acceptable) .

Example : A QSAR model for thiazole-acetamide derivatives identified electron-withdrawing substituents (e.g., -NO₂) as enhancing antimicrobial activity .

Analytical and Stability Challenges

Basic Question: Q. What methods ensure stability of this compound during storage and handling? Methodological Answer:

- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (≥95% purity threshold) .

Advanced Question: Q. How can degradation products be identified and quantified? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。